2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-
CAS No.: 893724-11-3
Cat. No.: VC16398544
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893724-11-3 |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 5-[(3,5-dimethylphenyl)methyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14) |
| Standard InChI Key | XBNPLUCUOKGEDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)CC2=CN=C(S2)N)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom—substituted at position 2 with an amine group (-NH2) and at position 5 with a (3,5-dimethylphenyl)methyl moiety. The 3,5-dimethylphenyl group introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions .
Molecular Formula: C₁₂H₁₅N₂S
Molecular Weight: 227.33 g/mol
IUPAC Name: 5-[(3,5-Dimethylphenyl)methyl]-1,3-thiazol-2-amine
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Ring system | Thiazole (C₃H₃NS) |
| Substituents | -NH₂ (position 2), -CH₂-C₆H₃(CH₃)₂-3,5 (position 5) |
| Hybridization | sp² (thiazole), sp³ (methyl) |
Synthesis and Characterization
Synthetic Routes
While direct synthesis reports for this compound are scarce, analogous thiazole derivatives suggest viable pathways:
Hantzsch Thiazole Synthesis
A plausible route involves the condensation of α-haloketones with thioureas. For example:
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Step 1: React 3,5-dimethylbenzyl bromide with potassium thiocyanate to form the thiocyanate intermediate.
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Step 2: Treat with chloroacetaldehyde in the presence of ammonium acetate to cyclize into the thiazole ring .
Post-Functionalization
Alternative methods include Suzuki-Miyaura coupling to introduce the 3,5-dimethylbenzyl group onto a preformed thiazolamine scaffold .
Spectroscopic Characterization
Data from related thiazolamines provide insights into expected spectral features:
Table 2: Predicted Spectral Data
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the amine group; limited in water .
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Stability: Susceptible to oxidation at the sulfur atom under acidic conditions .
Table 3: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | ~180–185°C (estimated) |
| LogP (Partition Coeff.) | 2.8 ± 0.3 |
Biological Activity and Applications
Table 4: Hypothesized Bioactivity Profile
| Organism | MIC (μg/mL) | Reference Model |
|---|---|---|
| S. aureus (MRSA) | ≤16 | Linezolid-resistant strains |
| Candida albicans | 32–64 | Fluconazole-resistant isolates |
Pharmaceutical Applications
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Anticancer Scaffold: Thiazoles with arylalkyl substituents show kinase inhibitory activity, suggesting potential in oncology .
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Neurological Agents: Amine-functionalized thiazoles modulate GABA receptors, indicating applications in epilepsy treatment .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Structure-Activity Relationships (SAR): Systematically vary substituents to enhance potency and reduce toxicity.
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In Vivo Studies: Evaluate pharmacokinetics and acute toxicity in murine models.
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